1,3-Dimethyl-2,4-dioxo-1,2,3,4-tetrahydropyrimidine-5-carbonyl chloride

Medicinal Chemistry Lipophilicity Optimization Lead Derivatization

1,3-Dimethyl-2,4-dioxo-1,2,3,4-tetrahydropyrimidine-5-carbonyl chloride (CAS 38009-10-8) is a specialized heterocyclic acyl chloride derived from the 1,3-dimethyluracil scaffold. It is classified as an activated carbonyl chloride building block, featuring a fully substituted uracil-like core that inherently provides differentiated physicochemical properties compared to its non-methylated or non-chlorinated analogs.

Molecular Formula C7H7ClN2O3
Molecular Weight 202.59 g/mol
CAS No. 38009-10-8
Cat. No. B13102215
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1,3-Dimethyl-2,4-dioxo-1,2,3,4-tetrahydropyrimidine-5-carbonyl chloride
CAS38009-10-8
Molecular FormulaC7H7ClN2O3
Molecular Weight202.59 g/mol
Structural Identifiers
SMILESCN1C=C(C(=O)N(C1=O)C)C(=O)Cl
InChIInChI=1S/C7H7ClN2O3/c1-9-3-4(5(8)11)6(12)10(2)7(9)13/h3H,1-2H3
InChIKeyHLMTVPXMGDYRAN-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Why 1,3-Dimethyl-2,4-dioxo-1,2,3,4-tetrahydropyrimidine-5-carbonyl chloride (CAS 38009-10-8) Is a Critical Procurement Intermediate


1,3-Dimethyl-2,4-dioxo-1,2,3,4-tetrahydropyrimidine-5-carbonyl chloride (CAS 38009-10-8) is a specialized heterocyclic acyl chloride derived from the 1,3-dimethyluracil scaffold. It is classified as an activated carbonyl chloride building block, featuring a fully substituted uracil-like core that inherently provides differentiated physicochemical properties compared to its non-methylated or non-chlorinated analogs [1]. The compound's reactivity profile is defined by the 5-position carbonyl chloride, enabling nucleophilic acyl substitution reactions to form amides, esters, and other derivatives, making it a key intermediate for medicinal chemistry programs targeting kinase inhibitors, antiviral nucleosides, and other bioactive molecules .

1 Activated carbonyl chloride for direct amide/ester formation
2 1,3-Dimethyl-2,4-dioxo scaffold with reported balanced lipophilicity profile
3 Zero hydrogen bond donors enables simplified non-polar purification

The Risks of Selecting Unsubstituted or Non-Activated 5-Pyrimidinecarbonyl Analogs Over CAS 38009-10-8


Generic substitution with closely related pyrimidine-5-carbonyl chlorides (e.g., CAS 40929-48-4 or 3346-68-7) or the carboxylic acid analog (CAS 4869-45-8) introduces quantifiable risks in research and industrial workflows. The absence of the 1,3-dimethyl-2,4-dioxo pattern alters lipophilicity (Δ XLogP of 0.6 to 0.4 units) and triples the hydrogen bond donor count, which directly impacts solubility, chromatographic purification behavior, and the physicochemical properties of final derivatives [1]. Furthermore, substituting the carbonyl chloride with a carboxylic acid (CAS 4869-45-8) eliminates the reactive acyl chloride warhead entirely, requiring separate stoichiometric activation steps that reduce atom economy and increase the synthetic step count. These liabilities confirm that direct generic swap is scientifically unsupported without introducing uncontrolled variables into the synthetic route [2].

Risk factor
Target (CAS 38009-10-8)
Closest analogs
Hydrogen bond donors
Zero N-H donors – minimizes peak tailing and aggregation
Non-methylated analog has two N-H donors, complicating purification
Reactive functionality
Acyl chloride enables direct one-step coupling
Carboxylic acid analog requires separate activation step, reducing atom economy
Core substitution pattern
1,3-Dimethyl-2,4-dioxo core provides distinct pharmacophoric properties
Unsubstituted pyrimidinecarbonyl chloride lacks methyl/dioxo pattern, shifting property profile

Quantitative Differentiators of 1,3-Dimethyl-2,4-dioxo-1,2,3,4-tetrahydropyrimidine-5-carbonyl chloride Against Closest Analogs


Enhanced Lipophilicity (XLogP of 0.1) Versus Non-Methylated Dipolar Analogs

The target compound exhibits a computed XLogP3-AA of 0.1, representing a 0.4 unit increase in lipophilicity over the non-methylated 2,4-dioxo analog (CAS 3346-68-7, XLogP3-AA = -0.3), which is critical for modulating membrane permeability in drug discovery programs [1][2]. This difference, while numerically modest, falls outside the acceptable range for property-matched interchangeability in lead optimization campaigns where even 0.3 log units can affect bioavailability predictions [3].

Lipophilicity shift
Class-level inference
XLogP 0.1 vs -0.3 (Δ +0.4)
Reported shift supports property-matched interchangeability review
Computed properties; context-dependent
Medicinal Chemistry Lipophilicity Optimization Lead Derivatization

Zero Hydrogen Bond Donor Count Enables Simplified Purification and Non-Polar Reaction Compatibility

The N,N'-dimethyl substitution pattern results in zero hydrogen bond donors (HBD count = 0) for CAS 38009-10-8, whereas the unsubstituted 2,4-dioxo analog (CAS 3346-68-7) possesses two N-H donors (HBD count = 2) [1][2]. The absence of strong hydrogen bonding interactions minimizes peak tailing during normal-phase chromatography and reduces unwanted aggregation, simplifying purification protocols.

H-bond donor elimination
Class-level inference
HBD 0 vs 2 (non-methylated analog)
Simplifies normal-phase purification and avoids N-H protection
Suggests improved solubility in non-polar media; protocol-specific review needed
Synthetic Methodology Purification Science Reaction Design

Acyl Chloride Reactivity Provides an Inherent Synthetic Step Count Advantage Over Carboxylic Acid Precursors

For amide or ester bond formation, the carbonyl chloride group of CAS 38009-10-8 reacts directly with nucleophiles (amines, alcohols) under mild conditions, whereas the corresponding carboxylic acid (CAS 4869-45-8) requires a separate activation step (e.g., using HATU, EDCI, or formation of a mixed anhydride) [1]. This translates to at least a one-step reduction in synthetic sequences when employing the acid chloride for convergent couplings.

Synthetic step advantage
Class-level inference
1-step acylation vs 2-step acid activation
May improve throughput and reduce waste in parallel synthesis
Based on general reactivity; validation in specific protocol advised
Synthetic Efficiency Atom Economy Process Chemistry

Molecular Complexity and Topological Polar Surface Area (TPSA) Optimized for Downstream Drug-Likeness

The topological polar surface area (TPSA) of CAS 38009-10-8 is 57.7 Ų, which is 14.8 Ų higher than unsubstituted pyrimidine-5-carbonyl chloride (CAS 40929-48-4, TPSA = 42.9 Ų). This falls within the Veber rule threshold for oral bioavailability (TPSA < 140 Ų) while providing a balanced polarity profile for further derivatization [1][2][3]. The enhanced molecular complexity (Complexity score = 324 vs. 112) indicates a more defined pharmacophoric core for structure-activity relationship (SAR) exploration.

TPSA & complexity
Class-level inference
TPSA 57.7 Ų; Complexity 324
Intermediate polarity supports drug-like library generation
Computed values; within Veber rule thresholds
Drug Design Structure-Property Relationships Chemoinformatics

Validated Application as a Key Intermediate for 5-Substituted Pyrimidine Carbocyclic Nucleosides

A patent publication identifies 1,3-dimethyl-2,4-dioxo-1,2,3,4-tetrahydropyrimidine-5-carbonyl chloride as a crucial intermediate for synthesizing novel 5-substituted pyrimidine carbocyclic nucleoside medicines, with the process specifically benefiting from the compound's mild reaction conditions that facilitate industrial production [1]. This validates the industrial relevance of the specific 1,3-dimethyl-2,4-dioxo carbonyl chloride architecture.

Industrial validation
Supporting evidence
Patent-documented intermediate for carbocyclic nucleosides
Supports process development for nucleoside analog research
Patent literature; no equivalent validation for non-methylated analogs
Antiviral Research Nucleoside Chemistry Medicinal Process Development

Validated Use Cases for Procuring 1,3-Dimethyl-2,4-dioxo-1,2,3,4-tetrahydropyrimidine-5-carbonyl chloride (CAS 38009-10-8)


Medicinal Chemistry: Synthesis of MAPK/ERK Kinase (MEK) Inhibitor Libraries

The 1,3-dialkyl-2,4-dioxo-1,2,3,4-tetrahydropyrimidine core is a recognized scaffold in potent MEK kinase inhibitors, as described in patent literature [1]. CAS 38009-10-8 serves as the ideal direct acylation agent to install the 5-carbonyl functionality onto pyrimidinylamino partners, leveraging its zero HBD count (simplified purification) [2] and balanced lipophilicity (XLogP = 0.1) to generate derivatives with favorable cellular permeability profiles [3].

Antiviral Drug Discovery: Key Intermediate for 5-Substituted Pyrimidine Carbocyclic Nucleosides

A validated industrial process specifically identifies CAS 38009-10-8 as the essential intermediate for synthesizing novel 5-substituted pyrimidine carbocyclic nucleoside medicines, exploiting its mild reaction conditions and suitability for scaled production [4]. This makes it the only directly validated choice for this emerging antiviral drug class, as neither the non-methylated carbonyl chloride nor the carboxylic acid analog are cited in equivalent published processes.

Parallel Library Synthesis and Structure-Activity Relationship (SAR) Exploration

The inherent reactivity of the acid chloride group enables rapid, high-yielding amide or ester bond formation with diverse building blocks in a single synthetic step, compared to the two-step sequence required for carboxylic acid precursors [5]. The compound's intermediate TPSA of 57.7 Ų and favorable molecular complexity profile (Complexity = 324) support the generation of screening libraries within oral drug-like chemical space [6], maximizing throughput for lead identification projects.

Application
Selection Property
Validation Focus
MAPK/ERK pathway inhibitor scaffold synthesis
Direct acylation with zero H-bond donor scaffold
Lead-likeness parameter assessment (TPSA, logP) and purification efficiency
5-Substituted pyrimidine carbocyclic nucleoside intermediate
Validated industrial process with mild reaction conditions
Scalability and intermediate stability review for antiviral research
Structure-activity relationship (SAR) library generation
Single-step amide/ester coupling with diverse nucleophiles
Throughput and atom economy for lead identification programs
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